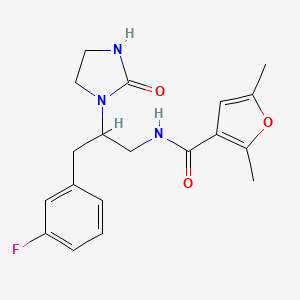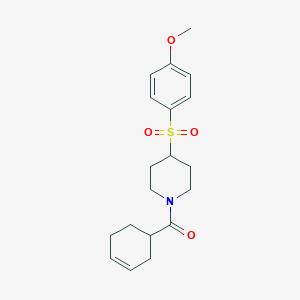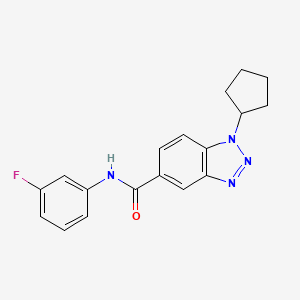
3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C15H23ClN4O2 and its molecular weight is 326.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic System Construction
Research by Dotsenko, Sventukh, and Krivokolysko (2012) delves into the construction of penta- and hexacyclic heterocyclic systems, involving reactions with 8-chloromethyl-xanthene derivatives. These reactions lead to the formation of complex purine derivatives, showcasing the compound's utility in synthesizing novel heterocyclic structures with potential applications in medicinal chemistry and material science (Dotsenko, V., Sventukh, D. V., & Krivokolysko, S., 2012).
Synthesis of Xanthene Derivatives
Bhatia, Waghmare, Choudhari, and Kumbhar (2016) explored the synthesis of xanthene derivatives for their potential antiasthmatic activities. These compounds, derived from similar purine structures, demonstrate the versatility of purine-based compounds in developing pharmacological agents, particularly in addressing respiratory conditions (Bhatia, M., Waghmare, Vikram Shivaji, Choudhari, P., & Kumbhar, Santosh S., 2016).
Protective Group Utilization in Synthesis
Khaliullin and Shabalina (2020) investigated the use of thietanyl protection in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. This study underscores the significance of protective groups in synthesizing structurally complex purine derivatives, opening avenues for creating diverse compounds with specific functionalities (Khaliullin, F., & Shabalina, Y., 2020).
Anticancer Activity of Purine Derivatives
Hayallah (2017) designed and synthesized a series of purine-diones, investigating their anticancer activities. This research exemplifies the therapeutic potentials of purine derivatives in oncology, providing insights into designing new anticancer agents with improved efficacy and specificity (Hayallah, A., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves the introduction of a chloromethyl group to a 7-substituted purine derivative, followed by the addition of a butyl group at the 3-position and a 3-methylbutyl group at the 7-position. The resulting compound is then cyclized to form the tetrahydro-1H-purine-2,6-dione ring system.", "Starting Materials": [ "7-methyl-1H-purine-2,6-dione", "butylmagnesium bromide", "3-methylbutylmagnesium bromide", "formaldehyde", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "ethyl acetate", "methanol", "water" ], "Reaction": [ "7-methyl-1H-purine-2,6-dione is reacted with formaldehyde and hydrochloric acid to form 7-chloromethyl-1H-purine-2,6-dione.", "7-chloromethyl-1H-purine-2,6-dione is reacted with butylmagnesium bromide to form 3-butyl-7-chloromethyl-1H-purine-2,6-dione.", "3-butyl-7-chloromethyl-1H-purine-2,6-dione is reacted with 3-methylbutylmagnesium bromide to form 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-1H-purine-2,6-dione.", "The resulting compound is cyclized by treatment with sodium hydroxide in methanol to form 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione.", "The final product is isolated by extraction with dichloromethane and purification by column chromatography using ethyl acetate and diethyl ether as eluents." ] } | |
| 848369-61-9 | |
Molekularformel |
C15H23ClN4O2 |
Molekulargewicht |
326.83 |
IUPAC-Name |
3-butyl-8-(chloromethyl)-7-(3-methylbutyl)purine-2,6-dione |
InChI |
InChI=1S/C15H23ClN4O2/c1-4-5-7-20-13-12(14(21)18-15(20)22)19(8-6-10(2)3)11(9-16)17-13/h10H,4-9H2,1-3H3,(H,18,21,22) |
InChI-Schlüssel |
JFRPUQZLUUZJMW-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)CCl)CCC(C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2444540.png)
![N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2444541.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2444543.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2444548.png)
![Methyl 5-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2444550.png)


![5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2444553.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2444555.png)
![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2444556.png)
![1,7-dimethyl-4-oxo-N,N-dipropyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2444558.png)
![5-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2444559.png)
